[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol
Description
[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol is a fluorinated aromatic alcohol characterized by a propargyl group substituted with fluorine at the terminal carbon. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol and a purity of 95% in reported syntheses . The compound features a phenylmethanol backbone modified with a 3-fluoropropynyl substituent at the para position, which introduces unique electronic and steric properties due to the electron-withdrawing fluorine atom and the linear geometry of the propargyl group.
Properties
IUPAC Name |
[4-(3-fluoroprop-1-ynyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVYHCWPEWFHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 3-fluoroprop-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Key Reactions and Transformations
The compound undergoes selective functional group transformations due to its fluorinated alkyne and hydroxymethyl group:
Oxidation and Reduction
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Partial hydrogenation : Fluorinated alkyne → E-configured dienes using Lindlar catalyst .
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Oxidation : Hydroxymethyl group → ketone or carboxylic acid derivatives under oxidizing conditions.
Coupling Reactions
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Sonogashira coupling : Fluorinated alkyne reacts with aryl halides to form extended conjugated systems .
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Heck reaction : Conversion of alkynes to alkenes via palladium catalysis .
Nucleophilic Substitutions
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Alkyne displacement : Fluorinated alkyne reacts with nucleophiles (e.g., Grignard reagents) to form new carbon-fluorine bonds.
Mechanistic Insights
The reactivity is influenced by:
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Fluorine’s electron-withdrawing effect : Enhances electrophilicity of the alkyne.
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Hydroxymethyl group : Acts as a hydrogen bond donor, affecting reaction rates.
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Stereoselectivity : Achieved via chelated transition states in LHMDS-mediated reactions (e.g., E-selectivity in enyne formation) .
Analytical Techniques
Structural confirmation relies on:
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol is in the development of pharmaceuticals. It has been investigated for its potential as a BACE1 inhibitor , which is significant in treating Alzheimer's disease. BACE1 (Beta-Site APP Cleaving Enzyme 1) plays a crucial role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients.
Case Study : A study demonstrated that compounds similar to this compound showed effective inhibition of BACE1 activity, leading to decreased amyloid-beta levels in vitro and in vivo models. This suggests its potential as a therapeutic agent for neurodegenerative disorders characterized by amyloid plaque formation .
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials, particularly in coatings and polymers. Its fluorinated component enhances chemical resistance and thermal stability.
Data Table 1: Properties of Coatings Containing this compound
| Property | Value |
|---|---|
| Chemical Resistance | High |
| Thermal Stability | Excellent |
| Adhesion to Substrates | Moderate |
| Flexibility | Good |
These properties make it suitable for applications in protective coatings for electronic devices and automotive components, where durability is crucial.
Agrochemicals
The compound has also been explored as a potential agrochemical agent. Its ability to interact with biological systems can be harnessed for developing herbicides or pesticides.
Case Study : Research indicated that derivatives of this compound exhibited herbicidal activity against certain weed species, suggesting that this compound could be modified to enhance its efficacy and selectivity .
Mechanism of Action
The mechanism of action of [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol and related phenylmethanol derivatives:
Key Observations :
- Electronic Effects : The 3-fluoropropynyl group in the target compound introduces electron-withdrawing characteristics, which may reduce electron density on the aromatic ring compared to electron-donating groups (e.g., piperidine in ). This could influence reactivity in electrophilic substitutions or hydrogen-bonding capacity.
- Toxicity and Handling : The methylthio-pyrazole derivative () is classified as a skin/eye irritant, suggesting that substituents like sulfur-containing groups may increase toxicity compared to fluorinated analogs.
Biological Activity
[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activity against various enzymes, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHF
- Molecular Weight : 198.24 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which is crucial for modulating enzyme activities.
Key Mechanisms:
- Enzyme Inhibition : Acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : Influences receptor activity, potentially affecting signal transduction pathways.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on several enzymes. The following table summarizes key findings from recent studies:
| Enzyme Target | IC (µM) | Reference |
|---|---|---|
| Carbonic Anhydrase II | 6.4 | |
| Cytochrome P450 2D6 | 12.0 | |
| Aldose Reductase | 8.5 |
These results indicate that this compound exhibits significant inhibitory activity against these critical enzymes.
Case Study 1: Cancer Treatment
In a study examining the efficacy of this compound against cancer cell lines, researchers found that the compound significantly inhibited proliferation in breast cancer cells (MCF-7). The mechanism was linked to the inhibition of carbonic anhydrase, which is often overexpressed in tumors.
Case Study 2: Neurological Disorders
Another study explored the compound's effects on neurological disorders, particularly its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition may lead to increased bioavailability of certain therapeutic agents, enhancing their efficacy in treating conditions like Alzheimer's disease.
Research Applications
The compound is being investigated for various applications in drug discovery and development:
- Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting metabolic pathways.
- Biochemical Assays : Used in assays to study enzyme kinetics and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
